4,6-dichloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is a heterocyclic compound that contains both pyridine and pyrimidine rings fused with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the use of 3-amino-2-methoxycarbonylthiophene as the starting material. This compound undergoes a series of reactions, including condensation with formic acid and cyclization with phosphorus oxychloride, to yield the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. The use of inexpensive raw materials and solvent recovery techniques are employed to make the process economically viable. The reaction conditions are carefully controlled to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the substituents introduced. For example, substitution with amines can yield amino derivatives, which may have enhanced biological activity .
Scientific Research Applications
2,4-Dichloropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those with anticancer and anti-inflammatory properties.
Material Science: The compound is explored for its potential use in organic electronics and as a precursor for advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2,4-Dichloropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloropyrido[3,2-d]pyrimidine
- 2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine
- Thieno[3,2-d]pyrimidine derivatives
Uniqueness
2,4-Dichloropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing novel compounds with specific biological activities .
Properties
Molecular Formula |
C9H3Cl2N3S |
---|---|
Molecular Weight |
256.11 g/mol |
IUPAC Name |
4,6-dichloro-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
InChI |
InChI=1S/C9H3Cl2N3S/c10-7-6-5(13-9(11)14-7)4-2-1-3-12-8(4)15-6/h1-3H |
InChI Key |
QUBCMNBZEMUESP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)SC3=C2N=C(N=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.